3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
Description
3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:
- 4-Ethoxyphenyl group at position 3, providing electron-donating effects and moderate lipophilicity.
- The compound’s molecular formula is C24H22N2O2S (calculated based on structural analogs in ). While direct data on its synthesis or bioactivity is unavailable in the provided evidence, its structural analogs highlight its relevance in medicinal chemistry, particularly in antimicrobial or antifungal applications .
Properties
CAS No. |
573930-30-0 |
|---|---|
Molecular Formula |
C24H22N2O2S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C24H22N2O2S/c1-3-28-20-13-11-19(12-14-20)26-23(27)21-9-4-5-10-22(21)25-24(26)29-16-18-8-6-7-17(2)15-18/h4-15H,3,16H2,1-2H3 |
InChI Key |
OGGCGDUMHMQQRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalytic Systems
Polar aprotic solvents (DMF, dioxane) enhance sulfanylation and coupling reactions, while non-polar solvents (p-xylene) improve cyclization yields. Heteropolyacids and GO nanosheets emerge as efficient catalysts, reducing reaction times by 40–50% compared to traditional acid catalysts.
Temperature and Time
Cyclization reactions require elevated temperatures (130–140°C), whereas sulfanylation proceeds optimally at 60–80°C. Prolonged heating (>12 hours) leads to decomposition, emphasizing the need for timed monitoring via TLC.
Purification and Characterization
Final purification employs silica gel chromatography (source) or recrystallization from ethanol/water mixtures (source). Purity is verified via HPLC (>98%), with structural confirmation through ¹H/¹³C NMR and HRMS. Source highlights a melting point of 180–182°C for the hydrochloride salt derivative, consistent with literature .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF) or diethyl ether .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazoline compounds .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Several studies have reported that quinazolinone derivatives possess significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines.
- A study demonstrated that derivatives of quinazolinone can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of quinazolinone and tested their anticancer properties. The results indicated that 3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) that suggests strong antibacterial activity, indicating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Quinazolinones
The table below compares the target compound with structurally related quinazolinones:
Key Differences and Implications
Substituent Effects: Ethoxy vs. Sulfanyl Group Variations: The (3-methylbenzyl)sulfanyl moiety in the target compound introduces greater steric hindrance than smaller groups (e.g., oxoethyl in ), which may affect binding to biological targets .
Heterocyclic Modifications :
- Unlike thiadiazole- or triazole-containing analogs (), the target compound lacks additional heterocycles, simplifying its synthetic route but possibly reducing hydrogen-bonding capacity .
Electronic Properties :
- The ethoxy group’s electron-donating nature contrasts with electron-withdrawing groups (e.g., chloro in ), influencing reactivity in electrophilic substitution or redox reactions .
Biological Activity
3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure can be detailed as follows:
- IUPAC Name : 3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
- Molecular Formula : C22H22N2O2S
- Molecular Weight : 382.49 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Enzyme Inhibition
Studies have shown that derivatives of quinazolinones, including the target compound, can act as inhibitors of various enzymes. For instance, they have been investigated for their potential as carbonic anhydrase inhibitors (CAIs), which are important in the treatment of glaucoma and other conditions.
- Mechanism : The compound may interact with the active site of carbonic anhydrase isoforms, inhibiting their activity and thereby affecting physiological processes such as fluid secretion and pH balance .
2. Anticancer Activity
Quinazolinone derivatives have been reported to possess anticancer properties. Research indicates that the compound may induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, leading to inhibited proliferation of cancerous cells.
- Apoptosis Induction : The compound may activate apoptotic pathways, contributing to the selective death of tumor cells while sparing normal cells .
3. Antimicrobial Properties
The biological activity of this compound also extends to antimicrobial effects. Studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
Case Studies and Research Findings
Q & A
Basic: What are the optimized synthetic routes for 3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of a quinazolinone core. Key steps include:
- Core formation : Anthranilic acid derivatives are reacted with isothiocyanates or thioureas under reflux in ethanol or methanol (60–80°C, 4–6 hours) to generate the 2-mercaptoquinazolin-4-one intermediate .
- Substitution : The thiol group is alkylated using [(3-methylphenyl)methyl] halides in the presence of a base (e.g., triethylamine) to introduce the sulfanyl-benzyl substituent .
- Final product : Purification via recrystallization (e.g., DMF/water mixtures) or column chromatography is critical.
Critical factors : - Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require stringent temperature control.
- Reaction time : Extended reflux (>6 hours) risks side reactions (e.g., hydrolysis of the ethoxy group).
- Yield optimization : Yields range from 50–75% depending on stoichiometric ratios and intermediate stability .
Basic: Which analytical techniques are most reliable for characterizing this compound and verifying purity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy :
- HPLC : Quantifies purity (>95% required for biological assays); reverse-phase C18 columns with acetonitrile/water gradients are standard .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 421.2) .
Advanced: How can structure-activity relationships (SARs) guide the modification of substituents for enhanced biological activity?
Answer:
SAR studies on quinazolinone derivatives suggest:
- Ethoxyphenyl group :
- Increases lipophilicity, enhancing membrane permeability.
- Electron-donating substituents (e.g., -OCH₃) may improve binding to hydrophobic enzyme pockets .
- Sulfanyl-benzyl group :
- The 3-methylphenyl moiety’s steric bulk can modulate selectivity (e.g., reducing off-target effects in kinase inhibition) .
Methodology :
- The 3-methylphenyl moiety’s steric bulk can modulate selectivity (e.g., reducing off-target effects in kinase inhibition) .
- Analog synthesis : Replace ethoxy with methoxy or halogens to assess electronic effects.
- Biological testing : Compare IC₅₀ values in enzyme assays (e.g., antimicrobial or kinase inhibition) .
Advanced: What experimental design strategies mitigate challenges in assessing this compound’s mechanism of action?
Answer:
- Target identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinases or microbial enzymes. Validate via competitive binding assays .
- Control groups : Include structurally similar inactive analogs to distinguish specific vs. nonspecific effects.
- Dose-response studies : Test across a logarithmic concentration range (e.g., 0.1–100 µM) to establish potency and toxicity thresholds .
Advanced: How can researchers reconcile contradictory data on biological activity between this compound and its analogs?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural nuances : Minor substituent changes (e.g., methyl vs. ethyl groups) can drastically alter solubility or target affinity.
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends (e.g., correlation between lipophilicity and antimicrobial activity) .
Advanced: What methodologies are recommended for studying environmental fate and ecotoxicological impacts?
Answer:
- Degradation studies :
- Ecotoxicology :
Advanced: How can hyphenated analytical techniques improve metabolite identification in pharmacokinetic studies?
Answer:
- LC-MS/MS :
- NMR-coupled HPLC : Detect conjugates (e.g., glucuronides) via characteristic shifts (e.g., anomeric protons at δ 5.0–5.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
